molecular formula C9H13Cl2N3 B3033475 1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride CAS No. 102872-45-7

1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride

Cat. No.: B3033475
CAS No.: 102872-45-7
M. Wt: 234.12
InChI Key: FFZFDNDRQGVKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride (DMBID) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a white, odorless, crystalline solid with a molecular weight of 288.83 g/mol and a melting point of 190-192°C. DMBID is an important intermediate in the synthesis of other compounds, and it has been used in a variety of laboratory experiments.

Scientific Research Applications

1. Pharmacological Properties and Therapeutic Potential

1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride and its derivatives have been explored for their diverse pharmacological properties and therapeutic potential. These compounds have been studied in the context of various health conditions and biological activities, highlighting their multifaceted roles in scientific research and potential applications in medicine.

  • Antiviral Activity : Certain bis-basic-substituted polycyclic aromatic compounds, including derivatives of this compound, have demonstrated significant antiviral properties. These compounds were found to prolong the survival of mice infected with lethal challenges of encephalomyocarditis (EMC) virus and exhibited broad-spectrum antiviral activity. The study identified specific compounds (such as 3,6-Bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride) that were effective through both oral and subcutaneous administration, marking them as potential candidates for further development as antiviral agents (Carr et al., 1976).

  • Antidepressant Activity : The compound 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a derivative of this compound, demonstrated potential antidepressant activity in mice. It was effective in antagonizing tetrabenazine-induced ptosis and potentiated levodopa-induced behavioral changes. Importantly, the study noted that the compound did not inhibit the uptake of biogenic amines into brain synaptosomes nor did it exhibit significant monoamine oxidase inhibitory activity, suggesting a different mechanism of action compared to traditional tricyclic antidepressants and monoamine oxidase inhibitors (Wessels et al., 1980).

  • Antitumor and Anticancer Properties : Some derivatives of this compound have shown promising antitumor and anticancer activities. For instance, the study of benzonaphthyridine anti-cancer agents in mice, including compounds like N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049), highlighted the importance of lipophilicity and tumor pharmacokinetics in their antitumor activity. The study emphasized the strong correlation between the tumor pharmacokinetics of these compounds and their in vivo antitumor activity (Lukka et al., 2012).

  • Proton Pump Inhibition and Gastroprotective Effects : The compound YJA20379-2, which is a derivative of this compound, has been identified as a novel proton pump inhibitor with significant antiulcer activities. It has been studied for its effects on gastric H+-K+ ATPase activity, acid secretion, and its protective effects against experimental gastroduodenal lesions or ulcers in rats. The study found that YJA20379-2 potently suppressed acid secretion and provided protective effects against gastric mucosal damage (Chung et al., 1998).

  • Anxiolytic and Analgesic Potentials : A study explored the synthesis and pharmacological evaluation of novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, revealing their promising anxiolytic and analgesic potentials. The compounds demonstrated notable interactions with the GABAA receptor and the 5-HT2A receptor, indicating their relevance in the treatment of anxiety-related disorders and pain management (Maltsev et al., 2021).

  • Cardiovascular Effects and Inhibitor Discovery : The discovery of novel ribosomal S6 kinase 2 (RSK2) inhibitors, including (R)-5-Methyl-1-oxo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a] indole-8-carboxylic acid [1-(3-dimethylamino-propyl)-1H-benzoimidazol-2-yl]-amide (BIX 02565), highlighted the importance of considering off-target binding and cardiovascular effects in drug discovery. Despite BIX 02565's high potency at the target, it exhibited off-target binding at multiple adrenergic receptor subtypes crucial in vascular tone and cardiac function control. This study underscores the significance of comprehensive cardiovascular profiling and high-throughput selectivity screening in the discovery and development of novel therapeutics (Fryer et al., 2012).

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride is not specified in the sources I found. It’s important to note that the compound is used for research purposes , which suggests that its mechanism of action may depend on the specific context of the research.

Properties

IUPAC Name

1,2-dimethylbenzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-6-11-8-5-7(10)3-4-9(8)12(6)2;;/h3-5H,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZFDNDRQGVKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride
Reactant of Route 6
1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.